Edaravone trimer
CAS No.: 68195-63-1
Cat. No.: VC21333460
Molecular Formula: C30H26N6O3
Molecular Weight: 518.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 68195-63-1 |
---|---|
Molecular Formula | C30H26N6O3 |
Molecular Weight | 518.6 g/mol |
IUPAC Name | 5-methyl-4,4-bis(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-phenylpyrazol-3-one |
Standard InChI | InChI=1S/C30H26N6O3/c1-19-25(27(37)34(31-19)22-13-7-4-8-14-22)30(21(3)33-36(29(30)39)24-17-11-6-12-18-24)26-20(2)32-35(28(26)38)23-15-9-5-10-16-23/h4-18,25-26H,1-3H3 |
Standard InChI Key | NJMSAXXLZUMLAT-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=O)C1C2(C(=NN(C2=O)C3=CC=CC=C3)C)C4C(=NN(C4=O)C5=CC=CC=C5)C)C6=CC=CC=C6 |
Canonical SMILES | CC1=NN(C(=O)C1C2(C(=NN(C2=O)C3=CC=CC=C3)C)C4C(=NN(C4=O)C5=CC=CC=C5)C)C6=CC=CC=C6 |
Chemical Structure and Properties
Edaravone trimer, with the molecular formula C30H26N6O3 and a molecular weight of 518.6 g/mol, presents a complex structure formed through the coupling of edaravone molecules . The compound is also known by several systematic names including 5,5',5''-trimethyl-2,2',2''-triphenyl-[4,4':4',4''-ter-4H-pyrazole]-3,3',3''(2H,2'H,2''H)-trione and 5-methyl-4,4-bis(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-phenylpyrazol-3-one, reflecting its complex molecular structure . Its chemical structure features three pyrazole rings interconnected through carbon-carbon bonds, with each ring bearing methyl and phenyl substituents. The compound possesses distinct physicochemical properties, including limited water solubility, which contributes to its precipitation when formed in aqueous edaravone solutions . It exhibits specific spectroscopic characteristics that facilitate its identification and quantification in analytical procedures, particularly in quality control processes for pharmaceutical preparations containing edaravone.
The chemical identification of edaravone trimer is facilitated through its CAS registry number 68195-63-1, which uniquely identifies this chemical entity in scientific databases and literature . The compound's structural features include three interconnected pyrazole rings, each bearing carbonyl groups and phenyl substituents, creating a distinctive molecular architecture. Table 1 summarizes the key chemical and physical properties of edaravone trimer, providing essential reference data for its identification and characterization.
Table 1: Chemical and Physical Properties of Edaravone Trimer
Property | Value |
---|---|
Chemical Formula | C30H26N6O3 |
Molecular Weight | 518.6 g/mol |
CAS Number | 68195-63-1 |
Appearance | Not specified in literature |
Solubility | Poor water solubility, precipitates in aqueous solutions |
Systematic Names | 5,5',5''-trimethyl-2,2',2''-triphenyl-[4,4':4',4''-ter-4H-pyrazole]-3,3',3''(2H,2'H,2''H)-trione; 5-methyl-4,4-bis(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-phenylpyrazol-3-one |
Formation Mechanism
The formation of edaravone trimer occurs through a complex series of radical-mediated reactions initiated when edaravone exists in its anionic form in aqueous solutions. Under physiological conditions, approximately half of edaravone molecules exist as anions, which readily donate electrons to various free radicals, including molecular oxygen, resulting in the formation of edaravone radicals . These edaravone radicals serve as the critical intermediates in the formation pathway leading to edaravone trimer. The mechanism involves the initial combination of two edaravone radical molecules to form an edaravone dimer, which subsequently undergoes structural rearrangement through enolization to yield a more stable conjugated dimer structure . This conjugated dimer readily forms a dimer radical due to the enhanced stability provided by conjugation with multiple double bonds, facilitating further reaction with another edaravone radical to ultimately produce the edaravone trimer .
Research has demonstrated that the formation of edaravone trimer is particularly pronounced in the absence of oxygen, as this condition prevents the conversion of edaravone radicals to edaravone peroxyl radicals . When oxygen is present, edaravone radicals predominantly form peroxyl radicals that eventually degrade to other products such as 2-oxo-3-(phenylhydrazono)butanoic acid (OPB) via 4-oxoedaravone intermediates . The proposed mechanistic pathway for edaravone trimer formation highlights the critical role of radical coupling reactions and subsequent molecular rearrangements. Interestingly, studies have observed minimal formation of edaravone dimer compared to edaravone trimer, suggesting that the dimer possesses significantly higher reactivity than edaravone itself, rapidly proceeding to form the trimer rather than accumulating as an intermediate product .
The formation mechanism of edaravone trimer has been elucidated through detailed experimental investigations, including time-course studies and structural analyses of reaction products . When aqueous edaravone solution is stored at elevated temperatures (e.g., 60°C) for extended periods (e.g., 4 weeks), the formation of edaravone trimer is readily observed as a precipitate . This process involves the initial electron transfer from edaravone anion to a radical species, generating an edaravone radical that subsequently engages in coupling reactions. The formation pathway reveals important insights into the radical chemistry of edaravone and the factors influencing its stability in pharmaceutical formulations, particularly those intended for intravenous administration where aqueous stability is paramount.
Stability and Degradation
The stability of edaravone in aqueous solutions is significantly compromised due to the presence of edaravone anions, which readily donate electrons to free radicals including oxygen, resulting in the formation of edaravone radicals and subsequently edaravone trimer . This instability presents a considerable challenge for pharmaceutical formulations, as edaravone is primarily administered intravenously, necessitating its distribution in the form of aqueous solutions . Research has documented the formation of hydrogen peroxide and edaravone trimer when aqueous edaravone solutions are stored at elevated temperatures (60°C) for extended periods (4 weeks), highlighting the degradation pathways that impact product quality and efficacy . The precipitation of edaravone trimer during storage represents a visible manifestation of this degradation process, with the precipitate consisting predominantly of edaravone trimer along with small amounts of unmodified edaravone .
Several strategies have been investigated to enhance the stability of aqueous edaravone solutions and inhibit the formation of edaravone trimer. These approaches target the key factors driving degradation: the concentration of edaravone anions, the presence of oxygen, and the stability of edaravone anions against radical formation . Lowering the pH of edaravone solutions reduces the concentration of edaravone anions, thereby decreasing their availability for electron donation and subsequent radical formation . Deoxygenation through nitrogen purging effectively removes oxygen, preventing the conversion of edaravone anions to radicals and consequently inhibiting edaravone trimer formation . Additionally, various chemical stabilizers have been evaluated for their ability to protect edaravone in aqueous solutions, with combinations of certain compounds demonstrating superior stabilization effects compared to individual agents .
The comparative efficacy of different stabilization strategies has been systematically evaluated through experimental studies monitoring precipitate formation and edaravone degradation under various conditions. Table 2 summarizes the relative effectiveness of different stabilizers and stabilization approaches for aqueous edaravone solutions based on research findings . These data provide valuable guidance for the formulation of stable edaravone products, addressing a critical challenge in the pharmaceutical development of this important therapeutic agent.
Table 2: Comparative Efficacy of Stabilizers for Aqueous Edaravone Solutions
Stabilizer/Method | Efficacy Rating | Notes |
---|---|---|
Sodium Bisulfite (NaHSO₃) | Marginal | Partially stabilizes edaravone |
Cysteine | Poor | Limited stabilization effect |
NaHSO₃ + Cysteine | Marginal | Slight improvement over NaHSO₃ alone |
Glutathione (GSH) | Moderate | Provides reasonable stabilization |
NaHSO₃ + GSH | Good | Effective combination for stabilization |
GSH + Deoxygenation | Good | NaHSO₃-free alternative with excellent stability |
The long-term stability of edaravone under various storage conditions and in the presence of different stabilizers has been investigated to inform pharmaceutical formulation decisions. Research has demonstrated that the combination of sodium bisulfite and glutathione effectively inhibits edaravone degradation for more than one year even under aerobic conditions . Similarly, the combination of glutathione and deoxygenation provides excellent stabilization without requiring sodium bisulfite, addressing recent regulatory concerns about the use of this excipient in pharmaceutical preparations . These findings highlight the importance of multifaceted approaches to edaravone stabilization, targeting both the reduction of edaravone anion concentration and the prevention of radical formation through antioxidant activity and oxygen exclusion.
Detection and Analysis Methods
The detection and quantification of edaravone trimer in pharmaceutical preparations rely on sophisticated analytical techniques that enable its differentiation from other edaravone-related compounds. High-performance liquid chromatography (HPLC) represents a primary analytical method employed for the separation and quantification of edaravone trimer in stability studies and quality control processes . This technique allows for the chromatographic separation of edaravone, its degradation products including edaravone trimer, and other impurities, facilitating their individual quantification based on peak areas. HPLC analysis has proven instrumental in monitoring the formation of edaravone trimer during stability studies, providing valuable data on degradation kinetics and the effectiveness of various stabilization strategies . The optimization of HPLC conditions, including mobile phase composition, column selection, and detection parameters, is crucial for achieving adequate separation and sensitivity in the analysis of edaravone trimer.
Mass spectrometry represents another powerful analytical tool for the characterization and identification of edaravone trimer, providing detailed structural information based on its molecular fragmentation patterns. Time-of-flight mass spectrometry (TOFMS) has been successfully employed to analyze edaravone trimer, yielding molecular weight information and fragmentation patterns that confirm its chemical structure . The negative mode mass spectrum of edaravone trimer exhibits a characteristic [M-H]- peak at m/z 517.30, corresponding to its deprotonated molecular ion, while fragment ions provide additional structural confirmation . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C NMR, offers complementary structural information, enabling the elucidation of carbon connectivity and confirming the arrangement of pyrazole rings and substituents in the trimer structure .
Fourier-transform infrared (FT-IR) spectroscopy provides valuable information on the functional groups present in edaravone trimer, contributing to its structural characterization and confirmation . This technique allows for the identification of characteristic absorption bands associated with carbonyl groups, aromatic rings, and other structural features of the compound. Additionally, specific HPLC methods coupled with chemiluminescence detection have been employed for the detection of hydrogen peroxide formed during edaravone degradation, providing indirect evidence of radical formation processes that lead to edaravone trimer . The combination of these analytical approaches enables comprehensive characterization and monitoring of edaravone trimer in pharmaceutical preparations, supporting quality control processes and stability assessments critical for ensuring product safety and efficacy.
Applications and Significance
Understanding edaravone trimer formation carries significant implications for pharmaceutical development, particularly in the formulation of stable aqueous edaravone solutions for intravenous administration. Edaravone itself has established therapeutic applications in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS), with potential for expanded applications in other oxidative stress-related conditions . The formation of edaravone trimer represents a critical quality issue for pharmaceutical preparations, as it indicates degradation of the active ingredient and potential reduction in therapeutic efficacy . The development of effective stabilization strategies to prevent edaravone trimer formation directly contributes to improved product quality, extended shelf-life, and maintained therapeutic efficacy of edaravone formulations . These considerations are particularly important given the critical medical applications of edaravone in treating serious neurological conditions where consistent drug quality and performance are essential.
The characterization of edaravone trimer serves as a valuable case study in pharmaceutical science, illustrating the importance of understanding degradation pathways and implementing appropriate stabilization strategies for vulnerable drug molecules. The research on edaravone trimer formation mechanisms has contributed to broader knowledge regarding the behavior of radical scavengers in aqueous environments and the factors influencing their stability . These insights extend beyond edaravone to inform the development of other antioxidant pharmaceuticals where similar degradation mechanisms may occur. Additionally, the detection and monitoring of edaravone trimer have driven the development and refinement of analytical methods for pharmaceutical impurity analysis, contributing to advances in drug quality assessment techniques .
From a regulatory perspective, edaravone trimer represents an important product-related impurity that requires monitoring and control to ensure pharmaceutical quality and safety. Regulatory guidelines typically specify acceptable limits for pharmaceutical impurities based on their potential impact on safety and efficacy, necessitating validated analytical methods for their detection and quantification . The research on edaravone trimer formation and its prevention has informed the development of quality control strategies and specifications for edaravone products, supporting regulatory compliance and product approval processes. Additionally, the identification of effective stabilizers such as glutathione for preventing edaravone trimer formation has practical applications in pharmaceutical formulation, potentially enabling the development of improved edaravone products with enhanced stability profiles and reduced impurity levels .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume